molecular formula C15H14O2 B8765810 (2-Methoxy-5-methylphenyl)(phenyl)methanone CAS No. 4072-13-3

(2-Methoxy-5-methylphenyl)(phenyl)methanone

Cat. No. B8765810
Key on ui cas rn: 4072-13-3
M. Wt: 226.27 g/mol
InChI Key: ZSTOXXBHUBYMMY-UHFFFAOYSA-N
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Patent
US06809225B2

Procedure details

To a solution of 5.00 g (23.5 mmole) 2-hydroxy-5-methyl-benzophenone and 6.67 g (47.1 mmole) methyliodide in 50 ml abs. acetone 4.50 g (32.6 mmole) potassium carbonate are added. The reaction mixture is then heated for 5 hours with recycling. Following cooling, 50 ml water and 50 ml petroleum ether (30/60) are added to the suspension. The organic phase is separated off, the aqueous phase is extracted twice with 75 ml petroleum ether (30/60) and the purified organic phase is washed twice with 50 ml 10% NaOH solution. The organic phase is then dried through magnesium sulphate and the solvent is removed. 3.80 g (16.8 mmole, 71%) 2-methoxy-5-methyl-benzophenone are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.67 g
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].CI.[CH3:19]C(C)=O>O>[CH3:19][O:1][C:2]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)C
Step Two
Name
Quantity
6.67 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
4.5 g
Type
reactant
Smiles
CC(=O)C
Step Four
Name
petroleum ether
Quantity
50 mL
Type
solvent
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then heated for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
Following cooling
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted twice with 75 ml petroleum ether (30/60)
WASH
Type
WASH
Details
the purified organic phase is washed twice with 50 ml 10% NaOH solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is then dried through magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is removed

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 16.8 mmol
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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